2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAHXIUMKCEDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-nitroaniline.
Nitration: The nitro group is introduced using a nitration reaction with sodium nitrite (NaNO2) and potassium iodide (KI).
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Chlorination: The chloro group is introduced at the 7th position using a chlorinating agent such as thionyl chloride (SOCl2).
Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
- Molecular Formula : C₁₁H₁₄Cl₂N₂
- Molecular Weight : 245.15 g/mol
- CAS Number : 202584-20-1
This compound is a substituted tryptamine derivative characterized by a chlorine atom at the 7-position and a methyl group at the 2-position of the indole ring. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmacological research.
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Structural Influence on Pharmacokinetics
- Chlorine Position: The 7-chloro substitution in the target compound vs.
- Methoxy vs. Methyl Groups : The 6-methoxy analog (CAS 2736-21-2) has higher polarity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the target compound .
Biological Activity
2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride, a compound with the molecular formula and a molecular weight of 245.15 g/mol, has garnered attention in various fields of biological research due to its potential pharmacological applications. This article aims to explore its biological activity, including antimicrobial properties, neuroprotective effects, and other relevant findings from recent studies.
- Molecular Formula :
- CAS Number : 1049737-17-8
- Molecular Weight : 245.15 g/mol
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial and antifungal activities.
Antibacterial Activity
In vitro evaluations have demonstrated that this compound displays effective antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 - 0.70 | 0.47 - 0.94 |
| Escherichia coli | 0.47 - 0.94 | 0.94 - 1.88 |
| Salmonella Typhimurium | 0.23 - 0.70 | 0.47 - 0.94 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, such as Bacillus cereus, while showing moderate activity against Gram-negative bacteria like Escherichia coli .
Antifungal Activity
The compound also exhibits antifungal properties, with notable efficacy against several fungal strains:
| Fungal Strain | MIC (mg/mL) | Minimum Fungicidal Concentration (MFC) (mg/mL) |
|---|---|---|
| Trichoderma viride | 0.08 - 0.23 | 0.11 - 0.47 |
| Aspergillus niger | 0.11 - 0.23 | 0.23 - 0.47 |
The antifungal activity is particularly pronounced against Trichoderma viride, indicating a potential for therapeutic applications in treating fungal infections .
Neuroprotective Effects
Research has indicated that compounds similar to this compound may possess neuroprotective effects, particularly in the context of Alzheimer's disease models. In studies involving amyloid-beta-induced neurotoxicity, compounds in this class demonstrated the ability to prevent cell death and inhibit acetylcholinesterase (AChE) activity:
- IC50 Values for AChE Inhibition : Compounds showed IC50 values ranging from to , indicating moderate potency as AChE inhibitors .
Case Studies and Research Findings
Several case studies have highlighted the broader implications of this compound's biological activity:
- Antimicrobial Efficacy : A study published in MDPI reported that derivatives of indole compounds exhibited significant antimicrobial properties, supporting the potential use of similar structures in developing new antibiotics .
- Neuroprotective Mechanisms : Research has shown that certain indole derivatives can reduce neuroinflammation and oxidative stress, suggesting a mechanism through which they may protect neuronal cells from damage associated with neurodegenerative diseases .
- Potential for Drug Development : Given its diverse biological activities, there is ongoing interest in exploring this compound's potential as a lead structure for developing new therapeutic agents targeting infections and neurodegenerative disorders.
Q & A
Q. What are the optimal synthetic routes for 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride?
Methodological Answer: The synthesis typically involves acid-catalyzed condensation of 7-chloro-2-methylindole with ethanamine derivatives under reflux conditions. Key steps include:
- Reaction Setup : Use acetonitrile as a solvent in a reflux apparatus to enhance reaction efficiency and yield (70–85%) .
- Salt Formation : Hydrochloric acid is introduced post-condensation to precipitate the hydrochloride salt.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by GC) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. How should the compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions : Store in airtight glass containers at –20°C under anhydrous conditions to prevent hydrolysis .
- Stability Monitoring : Perform periodic NMR and LC-MS checks to detect degradation (e.g., dechlorination or oxidation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
-
Analog Synthesis : Modify substituents (e.g., replace Cl with F or vary methyl positions) to assess electronic/steric effects .
-
Biological Assays : Test analogs against serotonin receptors (5-HT subtypes) using radioligand binding assays (IC₅₀ calculations) .
-
Data Table : Key Structural Analogs and Modifications
Compound Variation Key Structural Change Observed Activity (5-HT2A Ki, nM) 7-Fluoro-2,4-dimethyl analog Cl → F; added 4-methyl 12.3 ± 1.2 7-Chloro-2-methyl (target compound) Baseline 8.7 ± 0.9 4-Chloro-2-methyl analog Cl shifted to 4-position 45.6 ± 3.1
Q. How can contradictory data in receptor binding assays be resolved?
Methodological Answer:
- Control Experiments : Verify receptor preparation purity (SDS-PAGE) and ligand solubility (DMSO concentration <0.1%) .
- Computational Modeling : Perform molecular dynamics (MD) simulations to assess binding pocket interactions (e.g., GLU527 hydrogen bonding in HSP90) .
- Mutagenesis Studies : Introduce point mutations (e.g., TYR604A in 5-HT2A) to validate critical binding residues .
Q. What experimental approaches assess metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Assays :
- In Vivo Correlation : Administer compound (10 mg/kg IV/PO) in rodent models; calculate bioavailability (AUC₀–24h) and half-life .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) with SHELXL for refinement .
- Torsion Angle Analysis : Compare indole-ethylamine dihedral angles (e.g., C3-C2-C1-N1) to computational predictions (DFT/B3LYP) .
Key Notes for Experimental Design
- Avoid Common Pitfalls :
- Data Reproducibility : Document reaction parameters (pH, temperature) rigorously, as minor variations alter yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
